molecular formula C33H44O6 B10754239 Dihydrocelastryl diacetate

Dihydrocelastryl diacetate

Cat. No.: B10754239
M. Wt: 536.7 g/mol
InChI Key: SAOOBRUHTPONGX-UANCAJPASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

DIHYDROCELASTRYL DIACETATE can be synthesized from dihydrocelastrol through acetylation reactions. The synthetic route involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine . The reaction conditions typically include maintaining the reaction mixture at room temperature for several hours to ensure complete acetylation. Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

DIHYDROCELASTRYL DIACETATE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Properties

Molecular Formula

C33H44O6

Molecular Weight

536.7 g/mol

IUPAC Name

(2R,4aS,6aS,6aS,14aS)-10,11-diacetyloxy-2,4a,6a,6a,9,14a-hexamethyl-3,4,5,6,8,13,14,14b-octahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C33H44O6/c1-19-22-9-10-25-31(6,23(22)17-24(38-20(2)34)27(19)39-21(3)35)14-16-33(8)26-18-30(5,28(36)37)12-11-29(26,4)13-15-32(25,33)7/h10,17,26H,9,11-16,18H2,1-8H3,(H,36,37)/t26?,29-,30-,31+,32-,33+/m1/s1

InChI Key

SAOOBRUHTPONGX-UANCAJPASA-N

Isomeric SMILES

CC1=C2CC=C3[C@](C2=CC(=C1OC(=O)C)OC(=O)C)(CC[C@@]4([C@@]3(CC[C@@]5(C4C[C@](CC5)(C)C(=O)O)C)C)C)C

Canonical SMILES

CC1=C2CC=C3C(C2=CC(=C1OC(=O)C)OC(=O)C)(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Origin of Product

United States

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